1,5-Diazabicyclo[4.3.0]non-5-ene

Catalog No.
S585414
CAS No.
3001-72-7
M.F
C7H12N2
M. Wt
124.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5-Diazabicyclo[4.3.0]non-5-ene

CAS Number

3001-72-7

Product Name

1,5-Diazabicyclo[4.3.0]non-5-ene

IUPAC Name

2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

InChI

InChI=1S/C7H12N2/c1-3-7-8-4-2-6-9(7)5-1/h1-6H2

InChI Key

SGUVLZREKBPKCE-UHFFFAOYSA-N

SMILES

C1CC2=NCCCN2C1

Synonyms

1,5-diazabicyclo(4.3.0)non-5-ene, 1,5-diazabicyclo(4.3.0)non-5-ene monofumarate, 2,3,4,6,7,8-hexahydropyrrolo(1,2-a)pyrimidine, diazabicyclo(4.3.0)nonen, diazabicyclo(4.3.0)nonene

Canonical SMILES

C1CC2=NCCCN2C1

Base-mediated reactions:

  • Eliminations: DBN can be used to promote the elimination of small molecules like water or alcohols from organic molecules, leading to the formation of double bonds or other functional groups .
  • Condensations: DBN can be used to deprotonate acidic compounds, making them more nucleophilic and facilitating their condensation with other molecules to form new bonds .
  • Esterifications and Amide formations: DBN can be used to deprotonate carboxylic acids and amines, making them more reactive for esterification and amide bond formation reactions, respectively .
  • Isomerizations: DBN can be used to promote the rearrangement of atoms within a molecule, leading to the formation of isomers .

Other applications:

  • Synthesis of specific compounds: DBN can be used as a key reagent in the synthesis of various organic compounds, including β-carbolines, quinazoline-2,4-diones, and benzothiazolones .
  • Catalyst: DBN can act as a catalyst for certain reactions, such as the regioselective acylation of pyrroles and indoles .

XLogP3

-0.2

LogP

-0.17 (LogP)

UNII

978M4OL12Q

Other CAS

3001-72-7

Wikipedia

1,5-diazabicyclo[4.3.0]non-5-ene

Dates

Modify: 2023-08-15

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